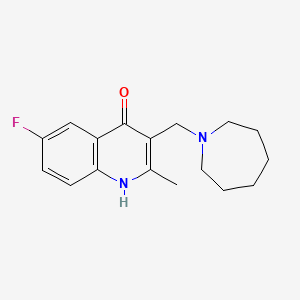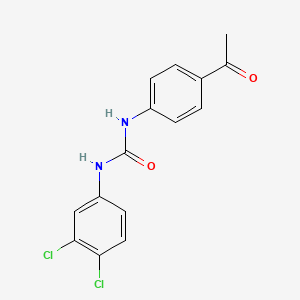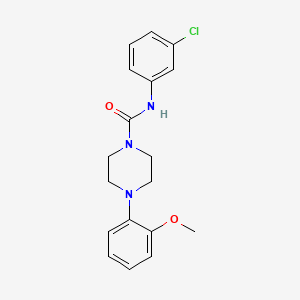
3-(1-azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinol derivatives, such as 3-(1-Azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol, typically involves complex organic synthesis techniques, including diastereomeric separation, cyclization, and functional group transformations. A notable synthesis approach involves starting from optically active precursors and employing diastereomeric separation to achieve the desired chirality and structural features (Morita et al., 1994). Additionally, tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, a related structural class, can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes, showcasing the versatility in the synthetic routes for such compounds (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by the presence of a quinoline core, a nitrogen-containing heterocycle that imparts unique chemical properties to the molecule. X-ray crystallography and theoretical calculations are commonly used to determine the precise configuration and conformation of these compounds, which are crucial for their biological activity and chemical reactivity (Vandurm et al., 2009). The analysis often reveals coplanar arrangements and specific binding modes that are important for their function as biological inhibitors.
Chemical Reactions and Properties
Quinolinol derivatives undergo various chemical reactions, including halogenation, cyclization, and derivatization, to form new compounds with potential pharmacological activities. For instance, the reactivity of 3-bromomethyl derivatives in the presence of carboxylic acids under specific conditions can lead to the formation of fluorescent esters, highlighting the compound's utility in analytical chemistry (Yamaguchi et al., 1985).
Physical Properties Analysis
The physical properties of 3-(1-Azepanylmethyl)-6-fluoro-2-methyl-4-quinolinol, such as melting points, solubility, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and chemical reactions. Studies on related compounds show how modifications in the quinoline ring, such as methylation, can significantly affect these physical properties, offering insights into the design of compounds with desirable characteristics (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are crucial for the application of quinolinol derivatives in medicinal chemistry. The introduction of specific functional groups, such as fluoro or methyl groups, can enhance the compound's antibacterial activity and selectivity towards biological targets. For example, the synthesis and evaluation of substituted quinoline carboxylic acids have demonstrated enhanced antibacterial activity against Gram-positive bacteria, highlighting the importance of chemical modifications in optimizing biological activity (Miyamoto et al., 1995).
属性
IUPAC Name |
3-(azepan-1-ylmethyl)-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c1-12-15(11-20-8-4-2-3-5-9-20)17(21)14-10-13(18)6-7-16(14)19-12/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPPOPSNALHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylmethyl)-6-fluoro-2-methyl-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine](/img/structure/B5673859.png)
![N-[2-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5673864.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5673872.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5673885.png)

![5-{2-[2-(3-methoxyphenyl)ethyl]phenyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5673893.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5673898.png)
![10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5673902.png)
![9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673906.png)

![2-{3-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-4,5-dimethyl-1H-benzimidazole](/img/structure/B5673924.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5673946.png)
![1-methyl-2-oxo-8-[2-(trifluoromethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5673953.png)
![3-{1-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5673954.png)